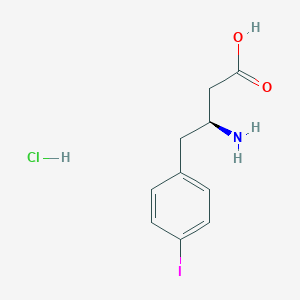

(S)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride

Vue d'ensemble

Description

(S)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride is a chemical compound with significant interest in various scientific fields. This compound is characterized by the presence of an amino group, an iodophenyl group, and a butanoic acid moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 4-iodophenylbutanoic acid.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

Batch Processing: Utilizing large reactors to carry out the synthesis in batches.

Continuous Flow Processing: Employing continuous flow reactors for more efficient and scalable production.

Analyse Des Réactions Chimiques

Types of Reactions

(S)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxides.

Reduction: The iodophenyl group can be reduced to a phenyl group.

Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.

Major Products

Oxidation Products: Corresponding oxides of the amino group.

Reduction Products: Phenyl derivatives.

Substitution Products: Compounds with various functional groups replacing the iodine atom.

Applications De Recherche Scientifique

Scientific Research Applications

-

Medicinal Chemistry

- Radiopharmaceutical Development : (S)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride is being explored as a precursor for new oncologic radiotracers used in positron emission tomography (PET) imaging. Its ability to be labeled with radioactive isotopes like iodine-123 and iodine-125 enhances its utility in diagnostic imaging.

- Neuropharmacology : Preliminary studies suggest that the compound may interact with neurotransmitter receptors, potentially influencing synaptic transmission. This interaction could lead to neuroprotective effects, making it a candidate for treating neurological disorders.

-

Biochemical Research

- Protein-Ligand Interaction Studies : The compound has been utilized in studies investigating protein-ligand interactions due to its ability to stabilize these interactions through hydrogen bonding facilitated by the amino group.

- Enzyme Inhibition : Its structural features suggest potential applications in enzyme inhibition studies, where it may serve as a biochemical probe.

-

Chemical Synthesis

- Building Block in Organic Synthesis : It serves as a versatile building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions. This property is valuable in developing new chemical entities for various applications.

Radiotracer Development

A study investigated the incorporation of the 4-(p-iodophenyl)butyryl group into DOTA-conjugated NAPamide radioligands to enhance their pharmacokinetics and imaging capabilities. The results showed improved tumor uptake and retention when using this albumin-binding moiety compared to traditional methods .

Neuroprotective Effects

Research has indicated that this compound may exhibit neuroprotective effects by modulating neurotransmitter receptor activity. This has implications for developing treatments for neurodegenerative diseases.

Mécanisme D'action

The mechanism of action of (S)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the iodophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Iodophenylbutanoic Acid: Lacks the amino group, making it less versatile in biological applications.

3-Amino-4-phenylbutanoic Acid: Lacks the iodine atom, affecting its reactivity and interaction with biological targets.

Uniqueness

(S)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride is unique due to the presence of both the amino and iodophenyl groups, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and interactions that are not possible with similar compounds.

Activité Biologique

(S)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride, also known as IPBA, is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article provides an in-depth analysis of its biological activity, mechanisms of action, and potential applications in research and medicine.

Chemical Structure and Properties

- Molecular Formula : C10H12ClINO2

- Molecular Weight : 305.11 g/mol

- Structural Features :

- An amino group that facilitates hydrogen bonding.

- A 4-iodophenyl group that enhances hydrophobic interactions with biological targets.

The compound is characterized by its ability to interact with various biological macromolecules, making it a valuable tool for studying enzyme inhibition and protein-ligand interactions.

The biological activity of this compound primarily involves:

- Hydrogen Bonding : The amino group can form hydrogen bonds with specific biomolecules, enhancing binding affinity.

- Hydrophobic Interactions : The iodophenyl group allows for strong hydrophobic interactions with protein targets, which is crucial for modulating enzyme activities or receptor functions.

Biological Activities

Research has demonstrated various biological activities associated with this compound:

- Enzyme Inhibition :

- Protein-Ligand Interactions :

- Radiotracer Applications :

Research Findings and Case Studies

Several studies have explored the biological implications of this compound:

Case Study: Tumor Imaging and Therapy

A notable study involved the use of this compound in conjunction with radiolabeled astatine-211 ([211At]1) for targeted alpha therapy in U-87 MG tumor-bearing mice. The results indicated that IPBA administration significantly inhibited tumor growth compared to control groups, demonstrating its potential utility in oncological therapies .

Propriétés

IUPAC Name |

(3S)-3-amino-4-(4-iodophenyl)butanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12INO2.ClH/c11-8-3-1-7(2-4-8)5-9(12)6-10(13)14;/h1-4,9H,5-6,12H2,(H,13,14);1H/t9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEKGKNIRLMPHEI-FVGYRXGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(CC(=O)O)N)I.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](CC(=O)O)N)I.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClINO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30375854 | |

| Record name | (3S)-3-Amino-4-(4-iodophenyl)butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

270065-70-8 | |

| Record name | (3S)-3-Amino-4-(4-iodophenyl)butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.